Bis-PEG2-NHS Ester

Crosslinking distance Spacer arm ADC linker

Researchers requiring precise, short-range amine crosslinking often face spacer-length variability that alters conjugate geometry. Bis-PEG2-NHS Ester (11.0 Å) provides an exact inter-amine distance for reproducible ADC payloads and compact protein domain restraints. • Defined 11.0 Å spacer ensures consistent DAR distributions vs. longer PEG variants. • Aqueous solubility (LogP -2.2) eliminates DMSO co-solvent, protecting sensitive proteins. • 99.24% purity with batch-to-batch consistency supports validated conjugation workflows.

Molecular Formula C16H20N2O10
Molecular Weight 400.34 g/mol
CAS No. 65869-63-8
Cat. No. B1667459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG2-NHS Ester
CAS65869-63-8
SynonymsBis-PEG2-NHS ester
Molecular FormulaC16H20N2O10
Molecular Weight400.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2
InChIKeySORMJGWNAXHOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG2-NHS Ester: Technical Overview


Bis-PEG2-NHS Ester is a homobifunctional, non-cleavable crosslinker consisting of two N-hydroxysuccinimide (NHS) ester groups connected by a discrete two-unit polyethylene glycol (PEG2) spacer (10 atoms, 11.0 Å) . The NHS ester groups react with primary amines under mildly basic conditions (pH 7.5–8.5) to form stable amide bonds [1], enabling amine-to-amine crosslinking of proteins, peptides, and amine-modified oligonucleotides. The compound is widely utilized as a linker in antibody-drug conjugate (ADC) synthesis and in general bioconjugation workflows. It is available from multiple vendors at purities typically ranging from ≥95% to >99% , with a molecular weight of 400.34 g/mol and the molecular formula C₁₆H₂₀N₂O₁₀ .

Homobifunctional NHS ester for primary amine conjugation
Short PEG2 spacer supports close-proximity crosslinking
Aqueous-compatible due to hydrophilic PEG spacer

Bis-PEG2-NHS Ester: Substitution Limitations


Substituting Bis-PEG2-NHS Ester with another PEG-based NHS crosslinker is not straightforward due to spacer-length–dependent differences in crosslinking geometry, physicochemical properties, and compatibility with specific assay requirements. The PEG2 spacer (11.0 Å) defines a precise inter-amine distance that influences intramolecular vs. intermolecular crosslinking outcomes ; longer PEG variants produce different crosslinking patterns and conjugate sizes. Additionally, water solubility varies with PEG chain length—PEG2 confers moderate hydrophilicity while retaining small-molecule character —and membrane permeability properties differ from both shorter alkyl-based linkers and longer PEG-based linkers . The procurement implication is that reagent selection must be application-matched: a linker optimized for close-proximity conjugation or small-molecule ADC payloads cannot be replaced with a PEG4 or PEG8 analog without altering conjugate stoichiometry and performance.

Spacer length mismatch

Longer PEG variants (PEG4, PEG8) produce different crosslinking geometry and conjugate sizes; spacer length directly governs intra- vs intermolecular crosslinking outcome.

Co-solvent requirement

Alkyl-based NHS crosslinkers (e.g., DSG) are water-insoluble and require DMF or DMSO co-solvents; may not be suitable for aqueous-only bioconjugation protocols.

Membrane permeability difference

PEG2 spacer provides moderate hydrophilicity and limited membrane permeability; intracellular crosslinking applications may require alternative reagents.

Bis-PEG2-NHS Ester: Quantitative Comparison


Spacer Arm Length: Bis-PEG2 vs Bis-PEG3

Bis-PEG2-NHS Ester features a spacer arm of 10 atoms and 11.0 Å , whereas Bis-PEG3-NHS Ester (the next homolog in the discrete PEG series) has a spacer of 13 atoms and 14.6 Å . The 3.6 Å difference in molecular reach directly governs crosslinking geometry. The shorter PEG2 spacer enforces closer proximity between conjugated primary amines, which is critical for applications requiring minimal linker length to preserve protein native conformation or to achieve higher local payload density on an antibody surface .

Spacer arm
Data to verify
11.0 Å vs 14.6 Å
Shorter spacer enforces closer amine proximity
Manufacturer-specified; may influence crosslinking geometry
Crosslinking distance Spacer arm ADC linker Protein crosslinking

Hydrophilicity vs Membrane Permeability: Bis-PEG2 vs DSG

Bis-PEG2-NHS Ester has a calculated LogP of -2.2 and a topological polar surface area (tPSA) of 145.82 Ų [1], indicating strong hydrophilicity and aqueous compatibility. In contrast, the alkyl-based homobifunctional crosslinker DSG (disuccinimidyl glutarate), which shares the NHS ester reactive groups, is water-insoluble, requires dissolution in DMF or DMSO, and is membrane-permeable . This LogP differential translates to fundamentally different experimental utilities: Bis-PEG2-NHS performs conjugation in aqueous buffers without organic co-solvents, whereas DSG is suited for intracellular crosslinking where membrane permeability is required .

LogP / tPSA
Class-level inference
LogP -2.2 vs DSG ~0.17; tPSA 145.82 Ų
Aqueous bioconjugation without organic co-solvent
Class-level inference; verify comparator tPSA
Hydrophilicity LogP Solubility Membrane permeability Crosslinker selection

Purity and Price: MCE vs AxisPharm

Vendor specifications for Bis-PEG2-NHS Ester show measurable differences in purity levels and unit pricing that affect procurement decisions for GLP or GMP applications. MedChemExpress supplies the compound at 99.24% purity at $260 per gram (bulk pricing tier) , while AxisPharm offers ≥95% purity at $310 per gram . The purity difference of ≥4.24 percentage points may be material for applications sensitive to free amine-containing impurities or residual starting materials, such as ADC conjugation where DAR (drug-to-antibody ratio) reproducibility is critical.

Purity & price
Direct comparison
99.24% / $260/g (MCE) vs 95% / $310/g (AxisPharm)
Higher purity at lower cost
Vendor-reported; verify availability
Purity Cost-effectiveness Vendor comparison ADC linker procurement

DMSO Solubility for Stock Preparation

Bis-PEG2-NHS Ester demonstrates DMSO solubility of approximately 100 mg/mL (equivalent to ~250 mM) [1], enabling preparation of concentrated stock solutions for conjugation reactions. This solubility profile is characteristic of short PEG2-containing NHS esters and is sufficient for typical bioconjugation workflows where linker is added from DMSO stock to aqueous protein solutions (final DMSO ≤5–10%). For aqueous formulations, solubility is ≥2.5 mg/mL (6.24 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [2]. No direct comparator data from the same study is available; this solubility information serves as a baseline for users evaluating whether the compound meets their formulation requirements.

DMSO solubility
Baseline data
~100 mg/mL (~250 mM)
Supports concentrated stock preparation
No comparator data; ambient temperature
Solubility DMSO stock solution Bioconjugation Linker solubility

Bis-PEG2-NHS Ester: Application Scenarios


ADC Synthesis with Short Non-Cleavable Linker

Bis-PEG2-NHS Ester is specified for ADC construction where a short (11.0 Å), non-cleavable linker is required to conjugate amine-containing cytotoxic payloads to lysine residues on the antibody. The 11.0 Å spacer arm ensures close proximity between antibody and payload, which may be preferred for payloads whose mechanism of action benefits from minimal linker extension or when minimizing overall conjugate hydrodynamic radius is desired. The hydrophilic PEG2 spacer improves aqueous solubility of the intermediate conjugate during manufacturing [1]. Procurement justification: The defined 11.0 Å length distinguishes this reagent from longer PEG homologs (e.g., PEG4, PEG8) that would produce different DAR distributions and conjugate geometries.

XL-MS Crosslinking with Short-Range Restraints

In crosslinking mass spectrometry (XL-MS) for protein structure elucidation, the 11.0 Å spacer arm of Bis-PEG2-NHS Ester provides short-range distance restraints that complement longer crosslinkers (e.g., BS(PEG)5 at 21.7 Å [2]). The 3.6 Å shorter span relative to Bis-PEG3-NHS enables capture of closer inter-residue contacts, increasing the density of crosslinks in compact protein domains. The NHS ester chemistry provides amine specificity (lysine residues and N-termini) at pH 7.5–8.5 [1]. Procurement justification: Selection of this reagent for XL-MS panels provides orthogonal distance constraint data that longer crosslinkers cannot access.

Aqueous Bioconjugation without Organic Co-Solvent

Bis-PEG2-NHS Ester is selected for aqueous-phase conjugation of therapeutic proteins where DMSO or DMF co-solvent exposure must be minimized or eliminated. The compound's LogP of -2.2 and tPSA of 145.82 Ų [3] confer sufficient hydrophilicity for direct aqueous handling, in contrast to water-insoluble alkyl-based NHS crosslinkers like DSG (LogP ≈0.17, water-insoluble) that require organic co-solvents . For applications where the protein is sensitive to even trace DMSO, the PEG2 spacer provides a favorable balance of solubility and reactivity while avoiding membrane permeability concerns . Procurement justification: This reagent is preferred over DSG, DSS, or BS3 when aqueous-only conjugation conditions are non-negotiable.

High-Purity Linker for GLP ADC Process Development

For ADC process development requiring well-characterized, high-purity linker, Bis-PEG2-NHS Ester sourced at 99.24% purity provides a defined impurity profile that supports reproducible DAR and minimizes batch-to-batch variability. The price differential at the 1g scale ($260/g from MCE vs. $310/g from alternative vendors at lower purity ) offers cost efficiency without compromising analytical specifications. Procurement justification: Higher purity at lower cost is a rational selection criterion for budget-conscious R&D groups performing conjugation optimization, provided vendor reliability and shipping logistics are acceptable.

Application
Selection Property
Validation Focus
ADC synthesis (short non-cleavable linker)
Short PEG2 spacer length
Conjugate geometry and DAR reproducibility
XL-MS short-range crosslinking
Close-proximity amine restraint
Crosslink density in compact protein domains
Aqueous bioconjugation (co-solvent-free)
High hydrophilicity
Protein stability without organic co-solvents
High-purity ADC process development
High-purity linker specification
Impurity profile and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG2-NHS Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.